1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane
Overview
Description
“1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane” is a chemical compound . It has a molecular formula of C14H20BrNO4S . It is related to the 2C family of drugs, which are mainly used as recreational drugs .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane” consists of a sulfonylazepane group attached to a bromo-dimethoxyphenyl group . The average mass of the molecule is 378.282 Da, and the monoisotopic mass is 377.029633 Da .Scientific Research Applications
Multi-Coupling Reagent
- 3-Bromo-2-(tert-butylsulfonyl)-1-propene : This compound reacts with various electrophiles to yield highly functionalized sulfones, which can be further transformed into enones or dienones. This indicates the potential of bromo-dimethoxyphenyl sulfonyl compounds as versatile multi-coupling reagents in organic synthesis (Auvray, Knochel, & Normant, 1985).
Synthesis of Fluorescent Dyes
- Fluorescent Solvatochromic Dapoxyl Dyes : Compounds containing a sulfonyl group have been synthesized for use as fluorescent solvatochromic dyes. These compounds, due to their fluorescence-environment dependence and long emission wavelength, are useful in developing sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).
Catalysis in Organic Synthesis
- Synthesis of Sulfonated Bromo-Polymers : Sulfonated bromo-poly(2,6-dimethyl-1,4-phenylene oxide)-co-(2,6-diphenyl-1,4-phenylene oxide) copolymers have been synthesized and analyzed as potential proton exchange membranes. These findings illustrate the use of bromo and sulfonyl functional groups in the development of novel polymeric materials for applications in fields like fuel cell technology (Jeong et al., 2010).
Pharmaceutical Applications
- Nonsteroidal Antiandrogen Synthesis : The compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a nonsteroidal antiandrogen, was resolved and studied for its enantiomers. The active enantiomer of this compound, which has a sulfonyl group, suggests potential applications in pharmaceuticals, particularly in antiandrogen therapy (Tucker & Chesterson, 1988).
Chemical Reactivity and Stability Studies
- Bromine Addition to S-Oxidized Derivatives : Studies on the addition of bromine to S-oxidized derivatives of thiophenes, which are structurally similar to 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane, provide insights into the chemical reactivity and stability of such compounds. This research is fundamental to understanding the behavior of bromo-dimethoxyphenyl sulfonyl compounds in various chemical reactions (Nakayama et al., 2003).
properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-19-12-10-14(13(20-2)9-11(12)15)21(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPTPFILZPOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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